molecular formula C8H10F3N5O2 B2978742 dimethyl[(Z)-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]amine CAS No. 320424-59-7

dimethyl[(Z)-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]amine

Cat. No. B2978742
CAS RN: 320424-59-7
M. Wt: 265.196
InChI Key: UGYMJHBYGJPSIC-PLNGDYQASA-N
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Description

This compound is an organic molecule with a triazole ring, a nitro group, and a trifluoromethyl group. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms, and they are often used in pharmaceuticals and agrochemicals . The trifluoromethyl group is a common functional group in organofluorine chemistry, often imparting unique properties to the molecules it is part of .

Scientific Research Applications

Catalytic Processes and Synthesis Applications

Research on amines and related compounds has shown their importance as intermediates in the chemical industry for the production of agrochemicals, pharmaceuticals, and other key materials. For instance, the catalytic amination of biomass-based alcohols presents a method for producing amines, highlighting the significance of catalytic processes in synthesizing compounds with applications across various industries (Pera‐Titus & Shi, 2014).

Material Science and Engineering

In material science, the synthesis of novel polyimides from specific amines demonstrates their utility in creating materials with desirable properties such as low dielectric constants, high thermal stability, and good solubility in organic solvents. This research contributes to advancements in electronics and coatings, where such properties are crucial (Chung & Hsiao, 2008).

Pharmaceutical and Biomedical Applications

In pharmaceutical research, the study of amines and azo-derivatives, including their DNA-damaging activity and bacterial mutagenicity, provides insights into their potential risks and benefits. This research is essential for understanding the safety profiles of these compounds when considering their use in drug development (Parodi et al., 1981).

Crystallography and Structural Analysis

Crystallography studies, such as the one on the crystal structure of a monoazo dye, illustrate the importance of structural analysis in understanding the properties and applications of amines and related compounds. Such analyses provide foundational knowledge for the development of new materials and chemicals with specific desired properties (Yang et al., 2007).

Energy and Propulsion

Research into energetic salts containing bi(1,2,4-triazoles) explores the potential of these compounds in applications requiring high-energy materials, such as propellants and explosives. The synthesis and characterization of these salts contribute to the development of materials with enhanced performance in energy and propulsion systems (Xue, Twamley, & Shreeve, 2005).

properties

IUPAC Name

(Z)-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N5O2/c1-14(2)4-5(16(17)18)6-12-13-7(15(6)3)8(9,10)11/h4H,1-3H3/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYMJHBYGJPSIC-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C(F)(F)F)C(=CN(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=C1C(F)(F)F)/C(=C/N(C)C)/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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